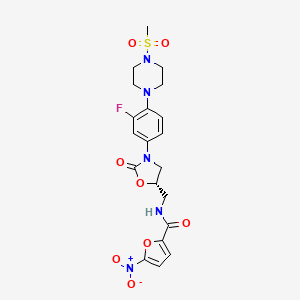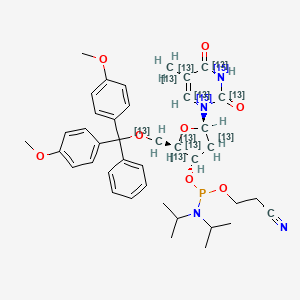
HIV-1 inhibitor-36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-36 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This virus is the causative agent of acquired immunodeficiency syndrome (AIDS), a condition that severely weakens the immune system. This compound targets specific stages in the viral life cycle, making it a promising candidate for antiretroviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-36 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its efficacy and safety.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-36 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound. Each step in the synthetic route is designed to introduce specific functional groups that contribute to the compound’s inhibitory activity.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on viral replication and interactions with cellular proteins.
Medicine: Explored as a potential therapeutic agent for treating HIV-1 infections and preventing the progression to AIDS.
Industry: Utilized in the development of new antiretroviral drugs and formulations.
Wirkmechanismus
HIV-1 inhibitor-36 exerts its effects by targeting specific molecular pathways involved in the viral life cycle. It binds to viral enzymes such as reverse transcriptase and integrase, inhibiting their activity and preventing the integration of viral DNA into the host genome. This disrupts the replication process and reduces the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-36 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that prevents the integration of viral DNA into the host genome.
Dolutegravir: Another integrase inhibitor with a higher barrier to resistance.
Elvitegravir: An integrase inhibitor used in combination with other antiretroviral drugs.
This compound stands out due to its unique binding properties and potential for reduced resistance development.
Eigenschaften
Molekularformel |
C14H14Cl2N2O2S |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
PFQYNYXEUOGYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397800.png)
![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)




